molecular formula C15H26N2O3 B6786617 N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide

N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide

Cat. No.: B6786617
M. Wt: 282.38 g/mol
InChI Key: FJUVRHGMJKZBRF-PZORYLMUSA-N
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Description

N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide is a complex organic compound with a unique structure that includes a piperidine ring, an oxolane ring, and a propanamide group

Properties

IUPAC Name

N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-16-14(18)6-5-13-4-2-3-8-17(13)15(19)10-12-7-9-20-11-12/h12-13H,2-11H2,1H3,(H,16,18)/t12-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUVRHGMJKZBRF-PZORYLMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCCN1C(=O)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CCC1CCCCN1C(=O)C[C@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the oxolane ring, and the final coupling to form the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes involving piperidine and oxolane rings.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxolane-containing molecules. Examples are:

  • N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]acetamide
  • N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]butanamide

Uniqueness

What sets N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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